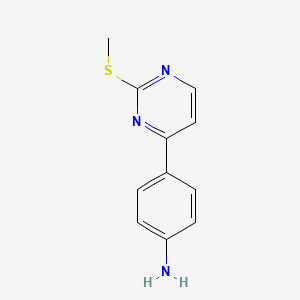
4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . Another method involves the reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray study . The title compound was obtained by reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the transformation of 5-acetyl-4-aminopyrimidines into pyrido [2,3- d ]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “1- (3,4-dichlorophenyl)-2- [2- (methylsulfanyl)-4-pyrimidinyl]ethanone” has a melting point of 135 - 136°C .Aplicaciones Científicas De Investigación
1. Domino Reaction and Molecular Interaction Studies
In a study by Erkin & Ramsh (2014), they examined the reaction of a similar compound to 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine. The study focused on its interaction with heterocyclic CH acids, observing the cleavage of the substrate and formation of substituted pyrazoles and anilines, highlighting potential applications in synthesizing complex organic compounds.
2. Synthesis and Antimicrobial Activity
Mallikarjunaswamy et al. (2017) investigated the synthesis of 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine derivatives. They studied their in vitro antimicrobial activity, demonstrating the compound's potential utility in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
3. Electrophoretic Separation in Pharmaceutical Analysis
The work of Ye et al. (2012) involved the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including a compound structurally similar to 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine. This study contributes to the field of pharmaceutical analysis, particularly in the quality control of complex drug formulations.
4. Structural and Crystallographic Studies
Glidewell et al. (2003) conducted a study on the benzylation and nitrosation of a compound closely related to 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine. They focused on its crystal structure and molecular interactions, which is significant for understanding the compound's physical and chemical properties (Glidewell et al., 2003).
5. Anticancer Activity and DNA Interaction
Singla et al. (2017) explored a series of compounds including 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine for their anticancer activities. Their study revealed the potential of these compounds to induce apoptosis and inhibit topoisomerase IIα, an important target in cancer therapy. The compounds also showed significant interaction with ct-DNA and bovine serum albumin, suggesting a mechanism of action (Singla et al., 2017).
Propiedades
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEYMEPFBCFBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



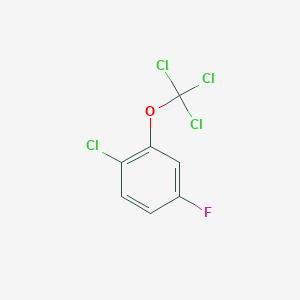
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)

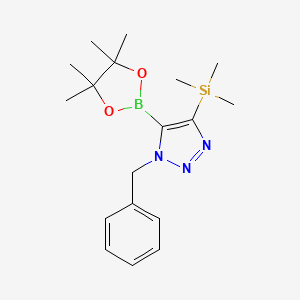
![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)
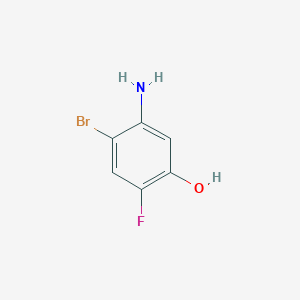

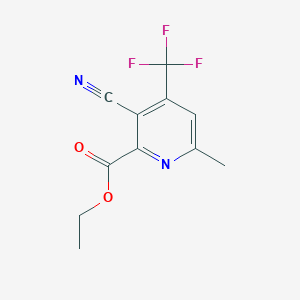
![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)